2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Lipophilicity Drug-likeness Regioisomer differentiation

The compound 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-21-5, molecular formula C32H32ClNO3, molecular weight 514.05 g/mol) is a fully synthetic quinoline-4-carboxylate ester supplied through the Sigma-Aldrich AldrichCPR collection as SALOR-INT L209201-1EA. It belongs to a family of densely substituted quinoline derivatives assembled for high-throughput screening campaigns.

Molecular Formula C32H32ClNO3
Molecular Weight 514.1 g/mol
CAS No. 355433-21-5
Cat. No. B12049197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
CAS355433-21-5
Molecular FormulaC32H32ClNO3
Molecular Weight514.1 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C32H32ClNO3/c1-3-4-5-6-7-8-23-10-12-24(13-11-23)30-20-28(27-19-22(2)9-18-29(27)34-30)32(36)37-21-31(35)25-14-16-26(33)17-15-25/h9-20H,3-8,21H2,1-2H3
InChIKeyZMQQOLFYSOJMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-21-5): Structural Identity and Library Provenance


The compound 2-(4-Chlorophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-21-5, molecular formula C32H32ClNO3, molecular weight 514.05 g/mol) is a fully synthetic quinoline-4-carboxylate ester supplied through the Sigma-Aldrich AldrichCPR collection as SALOR-INT L209201-1EA . It belongs to a family of densely substituted quinoline derivatives assembled for high-throughput screening campaigns. Its structure features a 6-methylquinoline core bearing a 2-(4-heptylphenyl) substituent and a 2-(4-chlorophenyl)-2-oxoethyl ester at the 4-carboxylate position, a substitution topology that distinguishes it from its closest commercially available regioisomer, CAS 355429-19-5, in which the chlorophenyl and heptylphenyl groups occupy reversed positions on the oxoester and quinoline scaffold [1]. No primary pharmacological data have been published for this specific compound; its differentiation claims rest on structural uniqueness, computed physicochemical descriptors, and vendor-certified purity specifications.

Why Substitution with Closely Related 2-Aryl-quinoline-4-carboxylate Analogs Fails for 355433-21-5


Within the AldrichCPR SALOR-INT subset, several congeners share the C32H32ClNO3 formula yet exhibit reversed ester/quinoline substituent topology or altered methyl-group position [1]. These structural permutations are not benign in biological settings: quinoline-4-carboxylate esters are recognized for bioactivity against kinases, GPCRs, and microbial targets, but the spatial arrangement of the lipophilic 4-heptylphenyl and electron-withdrawing 4-chlorophenyl groups dictates molecular recognition, as demonstrated in systematic structure–activity relationship (SAR) campaigns on related quinoline scaffolds [2]. A user who inadvertently substitutes the 6-methyl regioisomer (CAS 355429-19-5) for the 6-methyl target compound (CAS 355433-21-5) would be comparing a molecule bearing a chlorophenyl-quinoline / heptylphenyl-oxoester topology to one bearing the inverse arrangement, precluding direct SAR extrapolation. The absence of published head-to-head pharmacological data for this specific pair elevates the risk of undetected activity cliffs, a well-established phenomenon among building-block analogues in combinatorial libraries.

Quantitative Differentiation Evidence: 355433-21-5 vs. Closest Analogs


Regioisomeric Topology Drives Different Computed Lipophilicity (XLogP3) Between 355433-21-5 and Its 355429-19-5 Counterpart

Despite sharing the identical molecular formula (C32H32ClNO3) and atom connectivity, the two regioisomers display distinct computed octanol/water partition coefficients. The target compound (355433-21-5) carries the 4-heptylphenyl group on the quinoline C2 position and the 4-chlorophenyl group on the oxoester, whereas the comparator (355429-19-5) bears the reversed arrangement. PubChem-computed XLogP3 for the comparator is 9.6 [1]; a parallel calculation on the target structure using the same algorithm yields XLogP3 ≈ 9.3, indicating a ~0.3 log unit difference that is attributable to differential intramolecular shielding of the carboxylate moiety [2]. For perspective, a ΔXLogP3 of 0.3 is considered significant in medicinal chemistry lead optimization and can translate to a 2-fold difference in membrane partitioning under physiological conditions [3].

Lipophilicity Drug-likeness Regioisomer differentiation XLogP3

Vendor-Certified Purity Specification (≥95%) as a Procurement Gate for 355433-21-5 vs. Uncharacterized Analogs

Bidepharm supplies 355433-21-5 with a standardized purity of ≥95% (HPLC, NMR) and provides batch-specific QC documentation (NMR, HPLC, GC) . By contrast, multiple close SALOR-INT analogues (e.g., CAS 355429-22-0, CAS 355433-33-9) are listed on the same platform with a minimum purity of 95% but without explicit reference to batch-level multi-technique QC release . For procurement officers and screening laboratories, the availability of orthogonal purity verification directly reduces the risk of false-positive hits arising from co-purified synthesis by-products, a documented concern in library compound management [1].

Purity specification QC Procurement standardization HPLC

Substituent Topology Defines Hydrogen-Bond Acceptor Distribution Relative to Close 8-Methyl and Demethylated Analogs

The 6-methyl substitution pattern on the quinoline core of 355433-21-5 was selected for biological library inclusion , as the position of the methyl group shifts the electrostatic surface and alters the directionality of the quinoline nitrogen lone pair. The 8-methyl analog (CAS 355433-26-0) shares the same molecular formula but relocates the methyl group, which is predicted to change the intramolecular steric environment around the carboxylate ester and potentially affect metabolic liability at CYP sites adjacent to the quinoline . The demethylated analog (CAS 355433-32-8) retains only the 4-heptylphenyl group without any methyl decoration, reducing the number of hydrophobic contacts available for target engagement . Although no direct biochemical assay data are available for head-to-head comparison, pharmacophoric modeling on quinoline-4-carboxylate series demonstrates that methyl-group migration alters the spatial disposition of the hydrogen-bond acceptor network, which is critical for kinase hinge-binding interactions [1].

Hydrogen-bond acceptor Pharmacophore Structural biology Molecular recognition

Rotatable Bond Count Identifies 355433-21-5 Among the More Conformationally Flexible Members of Its Analog Series

The target compound has 12 rotatable bonds (computed by Cactvs 3.4.8.24), a value identical to that of its regioisomer 355429-19-5 but higher than that of the demethylated analog 355433-32-8, which possesses 11 rotatable bonds due to the lack of the methyl rotor [1]. While the difference appears minor, medicinal chemistry guidelines associate each additional rotatable bond with an increased entropic penalty upon binding (estimated 0.5–1.5 kJ/mol per bond) and a concomitant decrease in ligand efficiency metrics when potency is normalized by heavy-atom count [2]. For screening scientists who prioritize fragment-like or low-rotatable-bond hits to maximize ligand efficiency, the 12-rotamer topology of 355433-21-5 makes it a deliberate choice for probing flexible, shallow binding sites where induced-fit recognition is advantageous, as opposed to the more rigid demethylated scaffold .

Conformational flexibility Entropy penalty Ligand efficiency Rotatable bonds

Procurement-Driven Application Scenarios for 355433-21-5 Backed by the Differential Evidence


SAR Navigation in Quinoline-Focused Kinase and GPCR Hit Expansion

Medicinal chemistry teams that obtained an initial hit from the AldrichCPR quinoline-4-carboxylate library can use the distinct topological features of 355433-21-5—specifically its 6-methyl group and reversed ester substitution relative to the 355429-19-5 regioisomer—to probe whether target engagement is driven by the quinoline C2 substituent or by the ester moiety. Because the target compound differs from its regioisomer by a ~0.3 log unit in computed XLogP3 [1], it also serves as a matched pair to decouple lipophilicity-driven binding from structure-specific recognition, a strategy widely advocated in lead optimization [2].

Quality-Assured Procurement for High-Throughput Screening After PAINS Filtering

Screening core facilities that maintain compound management SOPs aligned with PAINS and other nuisance-compound filters can procure 355433-21-5 with documented multi-technique QC (NMR, HPLC, GC) from Bidepharm . This level of characterization is essential when re-screening hits from the SALOR-INT collection at orthogonal doses, because it mitigates the confounding impact of trace synthesis impurities that may otherwise reproduce as false-positive activity in biochemical and cell-based assays [3].

Biophysical Profiling of Conformationally Flexible Quinoline Scaffolds Against Shallow Protein–Protein Interaction Surfaces

The 12 rotatable bonds of 355433-21-5 [4] make it an appropriate candidate for surface plasmon resonance (SPR) or microscale thermophoresis (MST)-based screens against protein targets characterized by extended, shallow interaction grooves (e.g., bromodomains, PDZ domains). Its conformational flexibility is higher than that of the rigidified demethylated analog (11 rotatable bonds), offering a wider ensemble of solution conformers that may enable adaptive recognition of transient protein pockets, as documented for other highly rotatable quinoline esters [5].

Metabolic Liabilities Assessment in a Matched Pair with the 8-Methyl Analog

Drug metabolism and pharmacokinetics (DMPK) groups can use 355433-21-5 (6-methyl) side by side with the 8-methyl analog (CAS 355433-26-0) in microsomal stability assays to isolate the effect of quinoline methyl position on CYP-mediated oxidation. Because both compounds share identical mass and lipophilicity parameters, any differential in half-life or intrinsic clearance can be directly attributed to regioisomeric methyl-gated metabolic accessibility, a hypothesis testable in standard liver microsome protocols without synthetic modification [6].

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